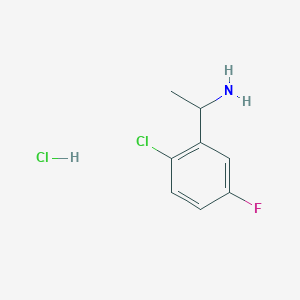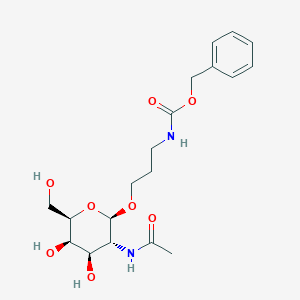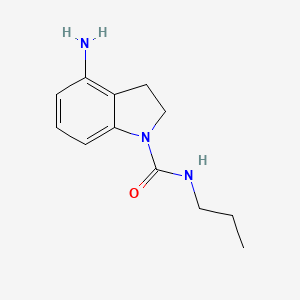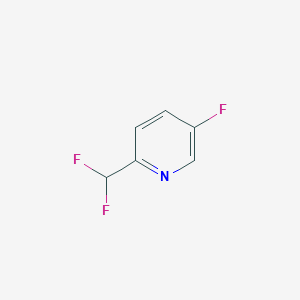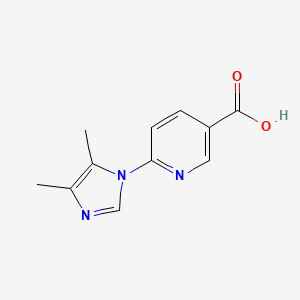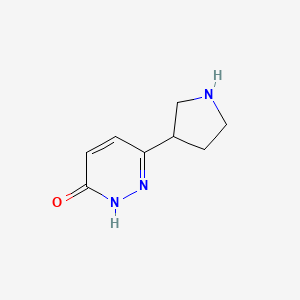
6-(Pyrrolidin-3-yl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyrrolidine ring fused to a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one typically involves the reaction of pyrrolidine derivatives with appropriate pyridazinone precursors. One common method involves the use of reductive amination reactions, where pyrrolidine is reacted with a suitable aldehyde or ketone in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as cobalt or nickel can be used to facilitate regio- and enantioselective hydroalkylation reactions, providing high efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding pyridazinone oxides.
Reduction: Formation of fully reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyridazinone derivatives.
Scientific Research Applications
6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and inhibitor structure .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler structure with a five-membered nitrogen-containing ring.
Pyridazinone: A six-membered ring with two nitrogen atoms and a ketone group.
Pyrrolizine: A fused bicyclic structure containing a pyrrolidine ring.
Uniqueness
6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one is unique due to its fused ring structure, which combines the properties of both pyrrolidine and pyridazinone. This fusion enhances its potential biological activity and allows for greater structural diversity in drug design .
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-pyrrolidin-3-yl-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H11N3O/c12-8-2-1-7(10-11-8)6-3-4-9-5-6/h1-2,6,9H,3-5H2,(H,11,12) |
InChI Key |
SRKTYRRCSOKFNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=NNC(=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![azanium;5-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-nitrobenzoate](/img/structure/B13645726.png)
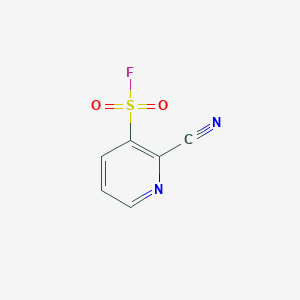
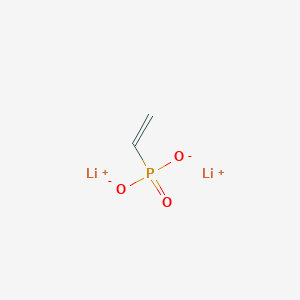
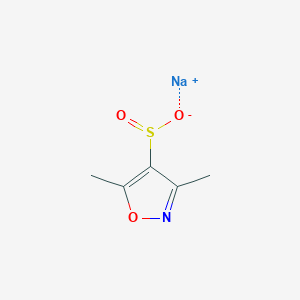
![2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B13645743.png)
![3-[(4-Methylphenyl)sulfanyl]propanal](/img/structure/B13645747.png)
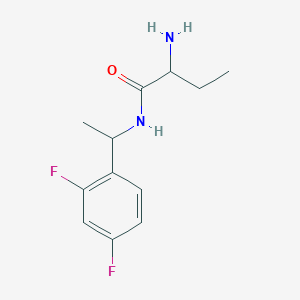
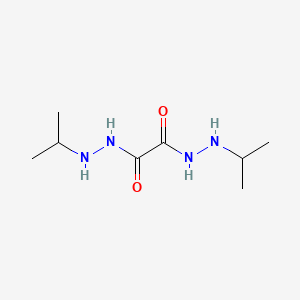
![1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B13645765.png)
